1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea
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Overview
Description
1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is a synthetic organic compound with the molecular formula C17H20N2O2. It is known for its unique structure, which combines a cyclohexyl group, a naphthalene moiety, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-(naphthalen-1-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the urea linkage or the naphthalene ring.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or modified urea derivatives.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxy-2-phenyl-ethyl)-3-naphthalen-1-yl-urea
- 1-(2-Hydroxy-1-hydroxymethyl-1-methyl-ethyl)-3-naphthalen-1-yl-urea
- 1-(2-(2-Hydroxy-ethoxy)-ethyl)-3-naphthalen-1-yl-urea
Uniqueness
1-Cyclohexyl-3-(2-hydroxy-2-(naphthalen-1-yl)ethyl)urea is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-2-naphthalen-1-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18(13-20-19(23)21-15-9-2-1-3-10-15)17-12-6-8-14-7-4-5-11-16(14)17/h4-8,11-12,15,18,22H,1-3,9-10,13H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDDLXMJJBTCBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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